Sdh-IN-9
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Overview
Description
This compound exhibits fungicidal properties and effectively targets Fusarium graminearum Schw with an EC50 value of 0.93 μg/mL . Succinate dehydrogenase is an enzyme involved in both the tricarboxylic acid cycle and the electron transport chain, making it a crucial target for various applications in agriculture and medicine .
Preparation Methods
The synthesis of Sdh-IN-9 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Sdh-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Sdh-IN-9 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways. In biology, this compound is used to investigate the role of succinate dehydrogenase in cellular respiration and energy production. In medicine, this compound is explored for its potential therapeutic applications in treating diseases related to succinate dehydrogenase dysfunction, such as certain types of cancer and neurodegenerative disorders. Additionally, this compound is used in agriculture as a fungicide to protect crops from fungal infections .
Mechanism of Action
Sdh-IN-9 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme that plays a dual role in the tricarboxylic acid cycle and the electron transport chain. By binding to the active site of succinate dehydrogenase, this compound prevents the oxidation of succinate to fumarate, thereby disrupting the production of ATP and the overall energy metabolism of the cell. This inhibition leads to the accumulation of succinate and a decrease in cellular respiration, ultimately resulting in cell death .
Comparison with Similar Compounds
Sdh-IN-9 is unique in its potent inhibition of succinate dehydrogenase and its fungicidal properties. Similar compounds include other succinate dehydrogenase inhibitors, such as carboxin, flutolanil, and boscalid. These compounds also target succinate dehydrogenase but may differ in their potency, specificity, and spectrum of activity. For example, carboxin is used primarily as a fungicide in agriculture, while flutolanil and boscalid have broader applications in both agriculture and medicine .
Properties
Molecular Formula |
C17H16F4N4O2S2 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[1-[(4,6-difluoro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-yl]-3-(difluoromethyl)-N-methoxy-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16F4N4O2S2/c1-8(7-28-17-22-14-11(19)4-9(18)5-12(14)29-17)25(27-3)16(26)10-6-24(2)23-13(10)15(20)21/h4-6,8,15H,7H2,1-3H3 |
InChI Key |
AHGOGRSLUBOLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=NC2=C(C=C(C=C2S1)F)F)N(C(=O)C3=CN(N=C3C(F)F)C)OC |
Origin of Product |
United States |
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